N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Molecular Formula: C₁₁H₁₆N₂OS
CAS Number: 557778-18-4
The compound belongs to the class of heterocyclic compounds , containing both nitrogen and sulfur atoms. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Thiazole Ring Formation:
Quinazoline Ring Formation:
Carboxamide Formation:
- Unfortunately, specific industrial methods for large-scale production remain elusive due to the compound’s rarity and complexity.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the thiazole sulfur or the quinazoline nitrogen.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Substitution reactions may occur at the thiazole or quinazoline positions.
Common Reagents: Thionyl chloride, phosphorus pentasulfide, aniline, ethyl acetoacetate.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore novel derivatives.
Biology: Assess its impact on cellular processes, receptors, and enzymes.
Medicine: Screen for potential drug candidates (anticancer, antimicrobial, etc.).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
Targets: Likely interacts with proteins/enzymes due to its complex structure.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s intricate structure holds promise for scientific exploration
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-4-22-16(25)13-7-5-6-8-14(13)23-15(24)9-10-19(22,23)17(26)21-18-20-11(2)12(3)27-18/h5-8H,4,9-10H2,1-3H3,(H,20,21,26) |
InChI Key |
BNKILEVXZOOPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC(=C(S4)C)C |
Origin of Product |
United States |
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